molecular formula C22H22N2O2 B2511383 [4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-[4-(methoxymethyl)phenyl]methanone CAS No. 2137978-89-1

[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-[4-(methoxymethyl)phenyl]methanone

Cat. No. B2511383
CAS RN: 2137978-89-1
M. Wt: 346.43
InChI Key: GDHUEGWQIHSQQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the synthesis of the specific compound is not detailed in the provided papers, similar compounds have been synthesized and studied. For example, paper describes the synthesis of a bioisostere of an aldose reductase inhibitor, which includes a pyrrol moiety attached to a phenylmethanone. This suggests that the synthesis of our compound of interest might involve the formation of a pyridinyl-indole framework followed by the attachment of a methoxymethylphenyl group to the methanone moiety.

Molecular Structure Analysis

The molecular structure of the compound likely features a complex arrangement due to the presence of multiple aromatic systems and a heterocyclic indole ring. The indole and pyridine components are known to interact with biological targets through pi-stacking and hydrogen bonding, which could be relevant for the compound's biological activity. Theoretical studies, similar to those mentioned in paper , could provide insight into the electronic structure and potential reactive sites of the molecule.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of aromatic rings would likely result in a relatively high melting point and low solubility in water, while solubility in organic solvents could be higher. The compound's stability, melting point, solubility, and other physicochemical properties would need to be empirically determined through experiments similar to those described in the provided papers.

Scientific Research Applications

1. Neuroprotective and Cognitive Enhancement Effects

The study by Zhang Hong-ying (2012) explored acetic ether derivatives and their potential to improve cognitive dysfunction related to learning and memory in mice. The results showed significant improvement, indicating the potential of such compounds in neuroprotective and cognitive enhancement research.

2. Endocrine Disruption and Reproductive Toxicity

Several studies have explored the impact of phenolic compounds like benzophenone-3 (BP-3) on reproduction and endocrine systems. For instance, Ghazipura et al. (2017) conducted a systematic review, revealing that high levels of BP-3 could lead to changes in birth weight and gestational age in humans and affect reproductive parameters in animal models. Such findings highlight the relevance of studying similar compounds for their potential endocrine-disrupting properties.

3. Environmental Exposure and Human Health

The research by Gao et al. (2015) focused on the presence of benzophenone-type UV filters in the urine of Chinese young adults, emphasizing widespread exposure to these compounds. This study underlines the importance of understanding the environmental exposure and potential health effects of such compounds.

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of biological targets.

Mode of Action

It’s known that indole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could influence multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

The wide range of biological activities associated with indole derivatives suggests that this compound could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-[4-(methoxymethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-26-15-16-6-8-18(9-7-16)22(25)24-12-10-17(11-13-24)20-14-23-21-5-3-2-4-19(20)21/h2-10,14,23H,11-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHUEGWQIHSQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)C(=O)N2CCC(=CC2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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